3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole
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Overview
Description
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole is a complex organic compound featuring a bicyclic structure with an azabicyclo[3.1.0]hexane ring and a trifluoromethyl-substituted isoxazole ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, which is crucial for medicinal chemistry applications .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process for scalability and efficiency. The use of transition-metal-catalyzed and transition-metal-free catalytic systems has shown promise in producing 3-azabicyclo[3.1.0]hexane derivatives in a more environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, enhancing the compound’s versatility in various applications.
Scientific Research Applications
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The azabicyclo[3.1.0]hexane ring is known to play a crucial role in the compound’s biological activities, such as DNA alkylation, which can inhibit the growth of bacteria, fungi, and tumors . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate: This compound shares the azabicyclo[3.1.0]hexane ring structure but differs in its functional groups.
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride: This compound also features a trifluoromethyl group but has a different overall structure.
Uniqueness
3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole stands out due to its combination of the azabicyclo[3.1.0]hexane ring and the trifluoromethyl-substituted isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-(3-azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-1-6(14-15-7)8-2-5(8)3-13-4-8/h1,5,13H,2-4H2 |
InChI Key |
CVVQKDCBYGKXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=NOC(=C3)C(F)(F)F |
Origin of Product |
United States |
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